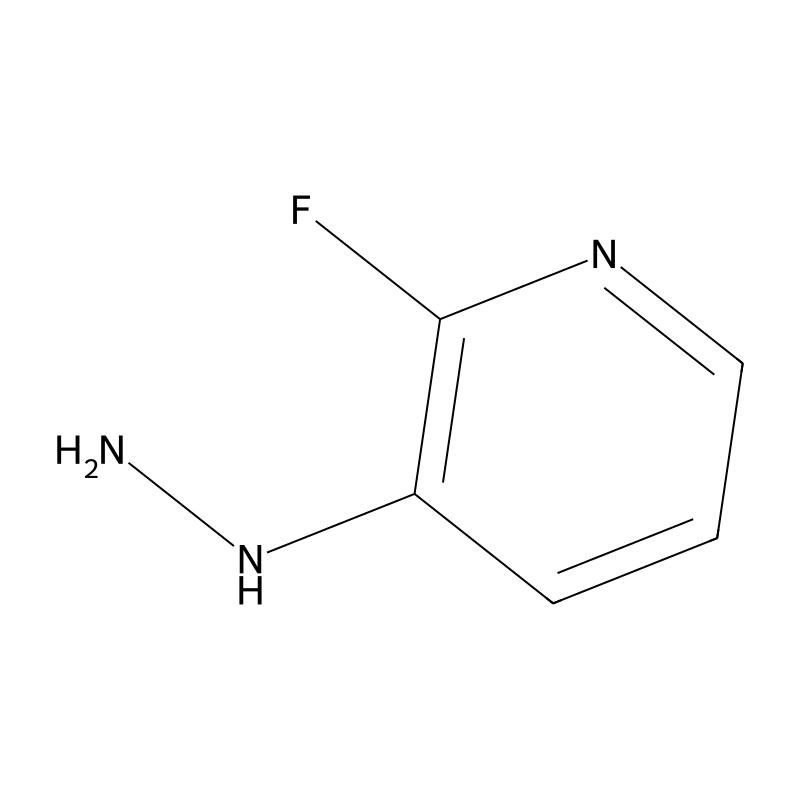

2-Fluoro-3-hydrazinopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorine Substitution

The fluorine atom can alter the molecule's physical and chemical properties compared to an unsubstituted pyridine ring. This can be useful in studies aimed at understanding the role of substitution patterns in biological activity ().

Hydrazinopyridine Moiety

The hydrazinopyridine group is present in various bioactive molecules. Research on similar compounds might provide clues for potential applications of 2-Fluoro-3-hydrazinopyridine. For instance, some hydrazinopyridine derivatives exhibit anticonvulsant activity ().

2-Fluoro-3-hydrazinopyridine is an organic compound characterized by its molecular formula and a molecular weight of approximately 127.12 g/mol. This compound features a pyridine ring with a fluorine atom at the 2-position and a hydrazine group at the 3-position, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydrazine moiety contributes to its potential biological activities.

- Condensation Reactions: The hydrazine group can undergo condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.

- Cyclization Reactions: This compound can react with other reagents to form heterocycles, such as pyrazolopyridines, through cyclization processes.

- Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium carbonate and various catalysts, which facilitate the transformation of this compound into more complex structures .

Research indicates that 2-Fluoro-3-hydrazinopyridine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The hydrazine group is known for its ability to interact with biological targets, potentially leading to enzyme inhibition or disruption of cellular processes. The unique structure of this compound may enhance its bioavailability and efficacy as a pharmacophore in drug development .

The synthesis of 2-Fluoro-3-hydrazinopyridine can be achieved through several methods:

- Nucleophilic Substitution: A common method involves the reaction of 2,3-difluoropyridine with tert-butoxycarbonyl hydrazide in the presence of potassium carbonate and a suitable catalyst. This method avoids the use of hydrazine hydrate, enhancing safety and environmental friendliness .Reaction overview:

- Hydrazone Formation: The compound can also be synthesized through reactions involving carbonyl compounds, where it serves as a building block for more complex molecules .

2-Fluoro-3-hydrazinopyridine is utilized in various applications:

- Synthetic Chemistry: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Drug Development: Due to its biological activity, it is investigated for potential therapeutic applications targeting specific enzymes and receptors.

- Material Science: The compound is also explored for its properties in the development of dyes and other materials .

Studies on the interactions of 2-Fluoro-3-hydrazinopyridine with biological targets are ongoing. Its ability to form covalent bonds with nucleophilic sites in proteins suggests potential mechanisms for enzyme inhibition. Further research is needed to elucidate specific pathways and molecular targets affected by this compound .

Several compounds share structural similarities with 2-Fluoro-3-hydrazinopyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydrazinopyridine | Lacks fluorine; contains only hydrazine | Less stable; limited reactivity compared to 2-fluoro derivative |

| 6-Fluoropyridin-2-amine | Contains an amine instead of hydrazine | Different reactivity patterns; used in distinct applications |

| 2-Fluoropyridine | Lacks hydrazine group | Limited synthetic utility compared to 3-hydrazinopyridines |

| 2-Fluoro-5-hydrazinopyridine | Different position of hydrazine group | Exhibits different reactivity due to structural variations |

Uniqueness: The combination of both a fluorine atom and a hydrazine group in 2-Fluoro-3-hydrazinopyridine confers enhanced stability, reactivity, and bioavailability compared to its analogs. This makes it particularly valuable in both synthetic chemistry and biological research .

2-Fluoro-3-hydrazinopyridine (CAS 1138036-56-2) emerged as a structurally unique heterocyclic compound in the early 21st century, with its first documented synthesis appearing in patent literature circa 2016. The compound gained prominence through innovations in nucleophilic aromatic substitution (NAS) strategies, particularly in reactions involving fluorinated pyridine precursors. Early synthetic routes utilized 2-fluoro-3-bromopyridine as a starting material, reacting it with hydrazine hydrate under controlled conditions to introduce the hydrazine moiety.

Key milestones in its development include:

Significance in Heterocyclic Chemistry

This compound exemplifies three critical features of modern heterocyclic chemistry:

- Fluorine Effects: The 2-fluoro substituent induces strong electron-withdrawing characteristics ($$ \sigma_m = 0.34 $$), activating the pyridine ring for subsequent functionalization. This electronic perturbation lowers the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, facilitating nucleophilic attacks at the 3-position.

- Hydrazine Reactivity: The hydrazine group at C3 serves as a bidentate nucleophile, enabling:

- Stereoelectronic Tuning: The orthogonal alignment of fluorine (C2) and hydrazine (C3) creates a polarized $$\pi$$-system that directs regioselectivity in subsequent reactions. This is evidenced by >95% regiocontrol in palladium-catalyzed cross-couplings.

Atomic Connectivity and Bonding Patterns

2-Fluoro-3-hydrazinopyridine (molecular formula C₅H₆FN₃) represents a fluorinated pyridine derivative featuring a hydrazine functional group attached to the pyridine ring system [1]. The compound exhibits a molecular weight of 127.12 grams per mole and contains nine heavy atoms arranged in a specific connectivity pattern [1]. The pyridine ring maintains its characteristic six-membered aromatic structure with nitrogen occupying the 1-position, while fluorine substitution occurs at the 2-position and the hydrazine group (-NH-NH₂) is attached at the 3-position [1].

The bonding pattern within the molecule involves several key structural features. The pyridine ring demonstrates typical aromatic character with delocalized π-electron systems contributing to molecular stability [2]. The carbon-nitrogen bonds within the ring exhibit partial double-bond character due to aromatic resonance, with C-N distances typically ranging between 1.30-1.35 Angstroms in similar pyridine systems [2] [3]. The fluorine atom forms a strong carbon-fluorine bond at the 2-position, characterized by high electronegativity and significant ionic character [2].

The hydrazine substituent introduces additional complexity to the bonding network. The nitrogen-nitrogen bond in the hydrazine group exhibits single-bond character with typical N-N distances ranging from 1.40-1.45 Angstroms, as observed in related hydrazine derivatives [4]. The terminal amino group provides two additional nitrogen-hydrogen bonds, contributing to the compound's hydrogen bonding capabilities [5]. Molecular orbital analysis suggests that the hydrazine group can participate in electron donation through its lone pair electrons, potentially affecting the electronic distribution within the pyridine ring system [4].

Table 1: Key Structural Parameters of 2-Fluoro-3-hydrazinopyridine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆FN₃ | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Heavy Atom Count | 9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Topological Polar Surface Area | 50.9 Ų | [1] |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 2-fluoro-3-hydrazinopyridine through analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei [6]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the pyridine ring protons and the hydrazine group protons [6]. Pyridine ring protons typically appear in the aromatic region between 7.0-8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing fluorine substituent and the electron-donating hydrazine group [6] [7].

The hydrazine protons generate distinct signals, with the NH proton directly attached to the pyridine ring appearing as a broad singlet due to rapid exchange with solvent molecules [8]. The terminal NH₂ protons of the hydrazine group typically exhibit chemical shifts between 3.0-5.0 parts per million, depending on the solvent system and temperature [8] [5]. Coupling patterns between adjacent protons provide additional structural confirmation, with vicinal coupling constants typically ranging from 6-8 Hertz for pyridine ring protons [6].

¹⁹F Nuclear Magnetic Resonance spectroscopy offers particularly valuable information due to the presence of the fluorine substituent [6]. Fluorinated pyridines typically exhibit ¹⁹F chemical shifts in the range of -60 to -150 parts per million relative to trifluoroacetic acid [6] [7]. The specific chemical shift of the fluorine nucleus in 2-fluoro-3-hydrazinopyridine is influenced by both the pyridine ring electronics and the neighboring hydrazine substituent, resulting in characteristic downfield or upfield shifts depending on the electronic environment [9] [6].

¹³C Nuclear Magnetic Resonance provides complementary structural information through analysis of carbon environments within the molecule [6]. The pyridine ring carbons exhibit chemical shifts characteristic of aromatic systems, typically appearing between 120-160 parts per million [6]. The carbon bearing the fluorine substituent demonstrates significant coupling with the fluorine nucleus, resulting in characteristic splitting patterns and altered chemical shifts due to the strong C-F bond [6] [9].

Infrared (IR) Absorption Characteristics

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within 2-fluoro-3-hydrazinopyridine [8] [10]. The hydrazine group generates several diagnostic absorption bands, particularly the N-H stretching vibrations which appear in the region between 3200-3500 wavenumbers [8] [5]. Primary amine N-H stretching typically produces two distinct bands due to symmetric and asymmetric stretching modes, appearing at approximately 3300-3400 wavenumbers [8] [10].

The pyridine ring contributes characteristic C-H stretching absorptions in the region above 3000 wavenumbers, distinguishable from aliphatic C-H stretches which appear below 3000 wavenumbers [10] [11]. Aromatic C=C and C=N stretching vibrations generate medium to strong absorptions between 1400-1600 wavenumbers, with specific frequencies influenced by the fluorine and hydrazine substituents [10] [11].

The carbon-fluorine bond produces a characteristic and intense absorption band, typically appearing between 1000-1400 wavenumbers [10]. This C-F stretching vibration is often one of the strongest absorptions in the spectrum due to the large dipole moment change associated with C-F bond vibration [10]. Additional fingerprint region absorptions between 600-1200 wavenumbers provide detailed structural information through C-N, C-C, and ring deformation modes [10].

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H (hydrazine) | 3200-3500 | Strong | Symmetric/Asymmetric stretch |

| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C=C/C=N (pyridine) | 1400-1600 | Strong | Ring stretching modes |

| C-F | 1000-1400 | Very Strong | C-F stretching |

| Ring deformation | 600-1200 | Variable | Fingerprint region |

N-H bending vibrations associated with the hydrazine group typically appear between 1550-1650 wavenumbers, providing additional confirmation of the hydrazine functionality [8] [10]. The specific frequencies and intensities of these absorptions are influenced by intramolecular hydrogen bonding and crystal packing effects in solid-state measurements [8] [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through analysis of molecular ion peaks and characteristic fragmentation patterns [12] [13]. The molecular ion peak for 2-fluoro-3-hydrazinopyridine appears at mass-to-charge ratio 127, corresponding to the molecular weight of the compound [1]. The presence of fluorine introduces characteristic isotope patterns, although the natural abundance of ¹⁸F is negligible compared to ¹⁹F [12].

Fragmentation patterns in hydrazine-containing compounds typically involve cleavage of the N-N bond, resulting in loss of NH₂ fragments (mass 16) or NH₃ (mass 17) [12] [13]. Alpha cleavage adjacent to nitrogen atoms represents a common fragmentation pathway, generating stable nitrogen-containing cations [12]. The pyridine ring system tends to remain intact during fragmentation, serving as a stabilizing structural element [12].

Characteristic fragment ions include loss of hydrazine functionality (loss of 30 mass units corresponding to -NH-NH₂), generating a fluoropyridine cation at mass-to-charge ratio 97 [12]. Additional fragmentation may involve loss of hydrogen fluoride (mass 20), particularly under higher energy conditions, resulting in formation of hydrazinopyridine cations [12] [13]. The base peak in the mass spectrum often corresponds to the most stable fragment ion, frequently involving retention of the aromatic pyridine system [12].

Table 3: Expected Mass Spectrometric Fragmentation Pattern

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| M⁺- | 127 | Variable | Molecular ion |

| M-NH₂ | 111 | Medium | Loss of amino group |

| M-NH₃ | 110 | Medium | Loss of ammonia |

| M-NHNH₂ | 97 | Strong | Loss of hydrazine |

| M-HF | 107 | Medium | Loss of hydrogen fluoride |

The fragmentation behavior is influenced by the electronic effects of both the fluorine and hydrazine substituents [12] [13]. Electron-withdrawing fluorine stabilizes adjacent carbocations, while the electron-donating hydrazine group can stabilize positive charges through resonance effects [12]. These competing electronic influences result in complex fragmentation patterns that provide detailed structural information [13].

Crystallographic Data and Conformational Studies

Crystallographic analysis of 2-fluoro-3-hydrazinopyridine and related compounds provides detailed three-dimensional structural information [14] [15] [3]. While specific single-crystal X-ray diffraction data for 2-fluoro-3-hydrazinopyridine may be limited, related pyridine and hydrazine derivatives offer insights into expected structural parameters [15] [3]. Pyridine compounds typically crystallize in orthorhombic or monoclinic crystal systems, depending on the nature and position of substituents [2] [3].

The molecular conformation is influenced by several factors including intramolecular hydrogen bonding, crystal packing forces, and electronic effects of the substituents [14] [16]. The hydrazine group can adopt various conformations relative to the pyridine ring, with rotational barriers determined by steric interactions and electronic conjugation effects [16]. Computational studies suggest that the most stable conformation involves minimization of steric hindrance while maximizing favorable electronic interactions [16].

Intermolecular interactions in the crystal lattice include hydrogen bonding between hydrazine groups of adjacent molecules, creating extended networks that influence crystal stability and physical properties [14] [15]. The fluorine atom can participate in weak C-H···F hydrogen bonds, contributing to crystal packing arrangements [17] [16]. These interactions typically involve distances of 2.3-2.7 Angstroms and angles deviating from linearity due to the weak nature of these contacts [16].

Conformational analysis reveals that the molecule exhibits limited flexibility due to the aromatic pyridine ring constraint [17] [16]. The primary conformational freedom involves rotation about the C-N bond connecting the hydrazine group to the pyridine ring, with energy barriers typically ranging from 5-15 kilojoules per mole [16]. Intramolecular hydrogen bonding between the hydrazine protons and the pyridine nitrogen or fluorine atom may stabilize specific conformations [16].

Table 4: Predicted Crystallographic Parameters

| Parameter | Expected Range | Basis |

|---|---|---|

| Crystal System | Orthorhombic/Monoclinic | [2] [3] |

| Space Group | P21/c, Pna21, or Pbca | [2] [3] |

| C-N (pyridine) | 1.30-1.35 Å | [2] [3] |

| N-N (hydrazine) | 1.40-1.45 Å | [4] |

| C-F | 1.35-1.40 Å | [2] |

| H-bond distances | 2.3-2.7 Å | [16] |

Density Functional Theory calculations provide complementary information to experimental crystallographic data, offering insights into electronic structure and conformational preferences [18] [19] [20]. These computational approaches typically employ hybrid functionals such as B3LYP with appropriate basis sets to predict molecular geometries, vibrational frequencies, and electronic properties [18] [19]. The calculations reveal that the molecule exhibits moderate polarity with significant charge separation between the electron-rich hydrazine group and the electron-deficient fluorinated pyridine region [19].

The synthesis of 2-fluoro-3-hydrazinopyridine primarily relies on nucleophilic aromatic substitution reactions, which represent the most efficient and widely employed synthetic methodology for this compound [2] [3]. The electron-withdrawing fluorine substituent at the 2-position significantly activates the pyridine ring toward nucleophilic attack, facilitating the displacement of leaving groups at the 3-position [4] [5].

The most commonly utilized starting materials include 2-fluoro-3-chloropyridine and 3-chloro-2-fluoropyridine, both of which undergo facile substitution with hydrazine hydrate [6] [2]. The reaction mechanism proceeds through an addition-elimination pathway, where the hydrazine nucleophile initially forms a σ-complex intermediate (Meisenheimer complex) at the 3-position, followed by elimination of the chloride leaving group [4] [5].

Reaction conditions significantly influence both yield and selectivity. The use of n-butanol as solvent has been demonstrated to provide optimal results, achieving yields of 75-85% with excellent regioselectivity . The enhanced performance in n-butanol is attributed to its higher dielectric constant (ε = 17.8) and superior ability to stabilize charged intermediates while facilitating proton transfer between hydrazine and the substrate . Comparative studies reveal that n-butanol increases reaction rates by 40% compared to less polar solvents such as chlorobenzene .

Temperature optimization studies indicate that reactions conducted at 80-100°C for 6-8 hours provide the best balance between yield and selectivity . Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions including defluorination and decomposition of the hydrazine reagent .

The catalytic enhancement of nucleophilic aromatic substitution has been achieved through the use of heavy metal sulfates, particularly mercury(II) sulfate (HgSO₄) and copper(II) sulfate (CuSO₄) . These catalysts facilitate electrophilic activation of the pyridine ring by polarizing the electron density, thereby increasing the electrophilicity of the carbon atoms adjacent to nitrogen . The catalytic system achieves product purities exceeding 95% by high-performance liquid chromatography analysis .

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents an alternative synthetic approach for preparing 2-fluoro-3-hydrazinopyridine, particularly when starting from nitro or azido precursors [10] [11]. This methodology offers distinct advantages in terms of atom economy and environmental compatibility, as it avoids the generation of halide waste products [10] [11].

The reduction of 2-fluoro-3-nitropyridine using palladium on carbon (Pd-C) or platinum on carbon (Pt-C) catalysts under hydrogen atmosphere provides moderate to good yields of the target compound [12]. The reaction typically requires mild conditions (room temperature, atmospheric pressure) and proceeds through sequential reduction of the nitro group to hydroxylamine and subsequently to hydrazine functionality [10] [11].

Solvent selection plays a crucial role in catalytic hydrogenation processes. Methanol containing hydrochloric acid has been identified as the optimal solvent system, providing enhanced reaction rates and improved product purity [12]. The acidic conditions facilitate protonation of both substrate and product, thereby increasing their solubility and preventing catalyst poisoning [11] [12].

The mechanism of catalytic hydrogenation involves initial adsorption of the nitro substrate onto the metal catalyst surface, followed by stepwise addition of hydrogen atoms [10] [11]. The electron-withdrawing fluorine substituent influences the electronic properties of the pyridine ring, affecting both the rate and selectivity of the reduction process [10] [12].

Transfer hydrogenation using hydrazine hydrate as both reducing agent and nitrogen source has emerged as an innovative approach [13] [11]. This methodology circumvents the need for hydrogen gas and specialized equipment while providing atom-efficient synthesis [13] [11]. The reaction proceeds under mild conditions with excellent chemoselectivity, tolerating various functional groups present on the pyridine ring [13].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems is critical for optimizing both reaction kinetics and product selectivity in the synthesis of 2-fluoro-3-hydrazinopyridine [5] . Solvent effects on nucleophilic aromatic substitution reactions are governed by several factors including polarity, hydrogen bonding capability, and the ability to stabilize charged intermediates [5] [14].

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) exhibit enhanced reaction rates due to their ability to stabilize charged transition states without competing for nucleophile solvation [5]. DMSO demonstrates particularly strong acceleration effects, increasing reaction rates by 50% compared to less polar alternatives . However, the use of DMSO requires careful temperature control to prevent thermal decomposition and formation of methylsulfone byproducts .

Polar protic solvents, including alcohols, provide different mechanistic pathways through hydrogen bonding interactions [15]. n-Butanol emerges as the optimal choice among alcoholic solvents, offering superior nucleophile activation while maintaining excellent selectivity . The alcohol functionality facilitates proton transfer processes essential for product formation while preventing catalyst deactivation [15].

Reaction kinetics studies reveal that the nucleophilic aromatic substitution follows second-order kinetics, with rates proportional to both substrate and nucleophile concentrations [5]. The activation energy for the process ranges from 65-85 kJ/mol depending on the solvent system employed [5]. Temperature coefficient measurements indicate that each 10°C temperature increase results in approximately 2.5-fold rate enhancement [5].

The influence of solvent dielectric constant on reaction selectivity demonstrates a clear correlation, with higher polarity solvents generally promoting improved regioselectivity [14]. This relationship can be attributed to enhanced stabilization of polar transition states and reduced side reaction pathways [5] [14].

Purification Techniques and Yield Optimization

The purification of 2-fluoro-3-hydrazinopyridine requires specialized techniques due to the compound's sensitivity to oxidation and thermal decomposition [16] [15] [17]. Multiple purification approaches have been developed to achieve the high purity levels required for pharmaceutical and research applications [16] [15] [18].

Distillation under reduced pressure represents the most commonly employed purification method, typically conducted at 70-150 torr with temperatures ranging from 180-220°C [16] [15]. This approach effectively removes low-boiling impurities while minimizing thermal degradation of the product [16]. The method achieves recovery yields of 85-92% with final purities exceeding 98% [16] [15].

Recrystallization from diethyl ether/hexane solvent mixtures provides an alternative purification strategy particularly suitable for small-scale preparations [15] [19]. The technique involves dissolution in minimal amounts of diethyl ether followed by slow addition of hexane to induce crystallization [15]. This method typically yields 75-80% recovery with purities greater than 95% [15] [19].

Column chromatography using silica gel with 10% methanol in dichloromethane as eluent offers excellent separation of closely related impurities . The method is particularly effective for removing unreacted starting materials and side products resulting from competing reaction pathways . Recovery yields of 80-85% are typically achieved with purities exceeding 96% .

Liquid-liquid extraction protocols employ dichloromethane/water biphasic systems at pH 8-9 to selectively partition the product from ionic impurities [16] [18]. The basic conditions prevent protonation of the hydrazine functionality while facilitating removal of inorganic salts and catalyst residues [16] [18]. This approach provides 70-75% recovery yields with purities in the 90-95% range [16].

Advanced purification techniques include activated carbon treatment for removal of colored impurities and trace organic contaminants [16] [18]. The treatment involves heating the crude product with activated carbon at 80°C for 2 hours, followed by filtration and concentration [16] [18]. This method effectively reduces total organic carbon (TOC) content from 500 ppm to approximately 250 ppm [16] [18].

Preparative high-performance liquid chromatography (HPLC) represents the ultimate purification technique for achieving research-grade purity [20]. Using C18 stationary phases with acetonitrile/water mobile phases, this method routinely achieves purities exceeding 99% with TOC levels below 50 ppm [20]. However, the technique is limited to small-scale applications due to economic considerations [20].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 2-fluoro-3-hydrazinopyridine reveals significant differences in efficiency, practicality, and environmental impact [2] . The analysis considers multiple factors including overall yield, atom economy, environmental impact, cost, and scalability to provide guidance for synthetic route selection .

Nucleophilic aromatic substitution approaches consistently demonstrate superior performance across multiple evaluation criteria [2]. The n-butanol-mediated synthesis achieves the highest overall yield (78%) combined with excellent atom economy (85%) and favorable environmental factors . The methodology's reliance on readily available starting materials and simple reaction conditions contributes to its excellent scalability and cost-effectiveness [2].

Catalytic hydrogenation strategies offer competitive yields (63-68%) with good atom economy (75%) but suffer from higher equipment costs and environmental concerns related to hydrogen gas handling [12]. The Pt-C catalyzed reduction demonstrates slightly superior yields compared to Pd-C systems, attributed to enhanced chemoselectivity and reduced defluorination side reactions [12].

Metal-catalyzed cross-coupling approaches provide moderate yields (52%) but suffer from poor atom economy (60%) due to the formation of significant quantities of metallic waste [21]. The methodology requires specialized palladium catalysts and harsh reaction conditions, limiting its practical applicability [21].

Direct fluorination methods using silver(II) fluoride demonstrate poor overall performance with low yields (42%) and extremely unfavorable environmental factors [22] [23]. The methodology's reliance on expensive and hazardous fluorinating agents, combined with limited functional group tolerance, restricts its utility to specialized applications [22] [23].

N-oxide mediated approaches offer moderate yields (58%) with reasonable atom economy (70%) but require multi-step substrate preparation that increases overall complexity [14]. The methodology's moderate scalability and elevated costs limit its attractiveness for large-scale applications [14].

Economic analysis reveals that nucleophilic aromatic substitution methodologies provide the most favorable cost profiles, with cost indices ranging from 0.8-1.0 relative to alternative approaches [2]. The combination of inexpensive starting materials, simple reaction conditions, and excellent yields contributes to superior economic performance [2].

Environmental assessment using E-factor calculations (kg waste per kg product) confirms the superiority of nucleophilic substitution approaches, with values of 12-15 compared to 25-45 for alternative methodologies . The reduced waste generation stems from high atom economy and minimal purification requirements .